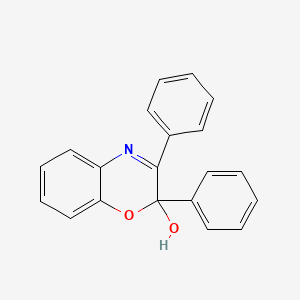

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal that was isolated as the main product from the reaction of benzil and o-aminophenol in THF . The structure of the product is confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves the condensation of α-diketones and primary amines . This is an interesting synthetic subject, especially in coordination chemistry, since the resulting products, α-diSchiff-bases, are potentially bidentate ligands providing various options to modify electronic and steric effect and coordination properties of nitrogen atoms .Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis . It is a stable hemiacetal hydrogen bonded to THF in equimolar ratio .Chemical Reactions Analysis

The reaction of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol with copper (II) nitrate in acetonitrile led to oxidative decomposition and formation of tetrakis (μ-benzoato-κ 2 O:O)bis (2-phenyl-1,3-benzoxazole-κN)dicopper (II) as the final product . The complex has been structurally characterized by X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Process : The stable hemiacetal 2,3-diphenyl-2H-1,4-benzoxazin-2-ol was synthesized from benzil and o-aminophenol in THF, confirmed by spectroscopic methods and X-ray crystallography (Marjani, Asgarian, & Mousavi, 2007).

- Structural Characterization in Copper(II) Reactions : In reactions with copper(II) nitrate, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol underwent oxidative decomposition, leading to the formation of a complex structurally characterized by X-ray crystallography (Marjani, Asgarian, & Mousavi, 2008).

Biological and Pharmaceutical Applications

- Neuroprotective Agents : Derivatives of 1,4-benzoxazine, such as 2-alkylamino-substituted ones, showed potential as neuroprotective agents. They demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration in vitro and in animal models (Blattes et al., 2005).

- Herbicide Development : The benzoxazine derivatives, including variants of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, have been explored for their potential as herbicides, demonstrating strong peroxidizing herbicidal activity on various plant species (Sumida et al., 1995).

Chemical Properties and Reactions

- Intramolecular Reactions : Studies on the formation of 2H-1,4-benzoxazine derivatives involved exploring the mechanism of formation and the use of tagged atoms for analysis (Gromachevskaya et al., 1988).

- Thermoset Synthesis : The aromatic diamine-based benzoxazines, including derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, were synthesized and their properties as high-performance thermosets were studied, highlighting their thermal stability and versatility (Lin et al., 2008).

Ecological and Agronomic Research

- Allelochemical Studies : The 1,4-benzoxazin-3(4H)-ones, including 2,3-diphenyl derivatives, have been studied for their allelochemical properties, demonstrating potential agronomic utility due to their phytotoxic, antimicrobial, and insecticidal properties (Macias et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2,3-diphenyl-1,4-benzoxazin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSNWKDTDMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)